N-Isopropyl-3-phenylpropan-1-amine
Overview
Description
N-Isopropyl-3-phenylpropan-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of an isopropyl group attached to the nitrogen atom and a phenyl group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
N-Isopropyl-3-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
Target of Action
N-Isopropyl-3-phenylpropan-1-amine, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.
Mode of Action
It is known to inhibit the formation of biofilms, which are complex structures of microorganisms . This inhibition likely involves interaction with its primary targets, Trypsin-1 and Trypsin-2 .
Biochemical Pathways
3-Phenylpropylamine affects the Quorum Sensing (QS) pathway . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest.
Result of Action
3-Phenylpropylamine has been found to inhibit the formation of biofilms by Serratia marcescens , a multidrug-resistant bacterium . This results in enhanced susceptibility of the bacteria to antibiotics . It also regulates the expression of virulence- and biofilm-related genes .
Action Environment
The action of 3-Phenylpropylamine can be influenced by environmental factors. This suggests that the compound’s efficacy may be influenced by factors such as bacterial density and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
N-Isopropyl-3-phenylpropan-1-amine has been shown to inhibit biofilm formation in certain bacterial species . It interacts with various biomolecules involved in the quorum sensing (QS) system, a key regulator of biofilm formation and virulence factor production .
Cellular Effects
In the bacterium Serratia marcescens, this compound has been found to inhibit the production of several virulence factors, including prodigiosin, protease, lipase, hemolysin, and swimming . This suggests that the compound may influence cell function by modulating the expression of genes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve the occlusion of QS . By inhibiting QS, the compound can reduce the production of virulence factors and biofilm formation, thereby reducing the pathogenicity of the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the inhibitory effect of this compound on biofilm formation increases with higher concentrations of the drug . At a concentration of 50 μg/mL, it has been shown to reduce biofilm formation by 48% .
Metabolic Pathways
Given its impact on QS, it is likely that it interacts with enzymes or cofactors involved in this signaling pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Its ability to inhibit QS suggests that it may be able to penetrate bacterial cells and interact with intracellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3-phenylpropan-1-amine typically involves the reaction of 3-phenylpropan-1-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reactivity of the nucleophile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Various substituted amines
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-amine: A primary amine with a similar structure but lacking the isopropyl group.
N-Methyl-3-phenylpropan-1-amine: A compound with a methyl group instead of an isopropyl group attached to the nitrogen atom.
N-Ethyl-3-phenylpropan-1-amine: A compound with an ethyl group attached to the nitrogen atom.
Uniqueness
N-Isopropyl-3-phenylpropan-1-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and interaction with various molecular targets, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-phenyl-N-propan-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHSWAZTKYTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465025 | |
Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-11-1 | |
Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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